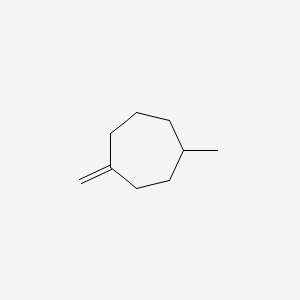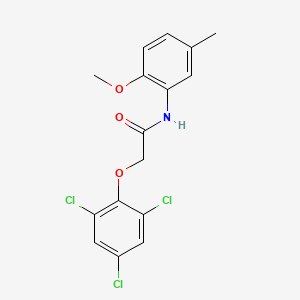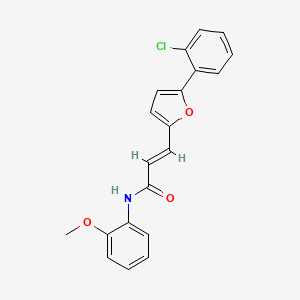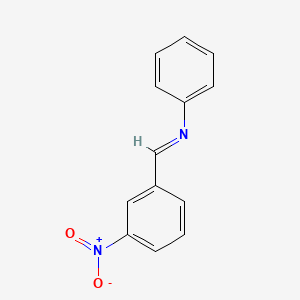
1-Methyl-4-methylenecycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Metil-4-metilenociclopentano es un compuesto orgánico con la fórmula molecular C9H16. Es un derivado del ciclopentano caracterizado por un grupo metil y un grupo metileno unidos al anillo de ciclopentano. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1-Metil-4-metilenociclopentano se puede sintetizar a través de varios métodos. Un enfoque común implica la alquilación de la ciclopentanona con yoduro de metilo en presencia de una base fuerte como el hidruro de sodio. El intermedio resultante se somete luego a una reacción de Wittig para introducir el grupo metileno.
Métodos de Producción Industrial: La producción industrial de 1-Metil-4-metilenociclopentano generalmente involucra técnicas de síntesis orgánica a gran escala. El proceso puede incluir el uso de reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, lo que a menudo implica control de temperatura y el uso de catalizadores.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1-Metil-4-metilenociclopentano experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la saturación del grupo metileno.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, donde el grupo metileno es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Haluros de alquilo en presencia de una base fuerte.
Principales Productos Formados:
Oxidación: Cetonas y ácidos carboxílicos.
Reducción: Hidrocarburos saturados.
Sustitución: Varios derivados del ciclopentano sustituidos.
Aplicaciones Científicas De Investigación
El 1-Metil-4-metilenociclopentano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos cíclicos complejos.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1-Metil-4-metilenociclopentano involucra su interacción con varios objetivos moleculares. El grupo metileno puede participar en reacciones de adición electrófila, mientras que el grupo metil puede influir en las propiedades estéricas y electrónicas del compuesto. Estas interacciones pueden afectar la reactividad del compuesto y su capacidad para unirse a enzimas o receptores específicos.
Compuestos Similares:
Ciclopentano: Carece de los grupos metil y metileno, lo que resulta en una reactividad diferente.
1-Metilciclopentano: Contiene un grupo metil pero carece del grupo metileno.
4-Metilenciclopentano: Contiene un grupo metileno pero carece del grupo metil.
Singularidad: El 1-Metil-4-metilenociclopentano es único debido a la presencia de un grupo metil y un grupo metileno en el anillo de ciclopentano. Este patrón de sustitución dual confiere propiedades químicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
Cycloheptane: Lacks the methyl and methylene groups, resulting in different reactivity.
1-Methylcycloheptane: Contains a methyl group but lacks the methylene group.
4-Methylenecycloheptane: Contains a methylene group but lacks the methyl group.
Uniqueness: 1-Methyl-4-methylenecycloheptane is unique due to the presence of both a methyl and a methylene group on the cycloheptane ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
23799-25-9 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1-methyl-4-methylidenecycloheptane |
InChI |
InChI=1S/C9H16/c1-8-4-3-5-9(2)7-6-8/h9H,1,3-7H2,2H3 |
Clave InChI |
VZERBYREQOJKQB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)





